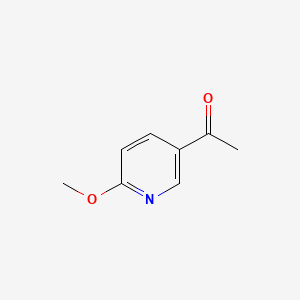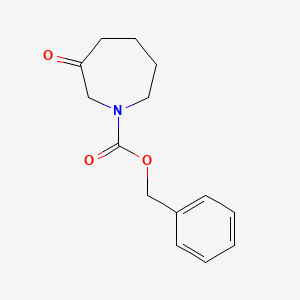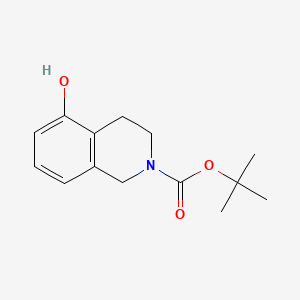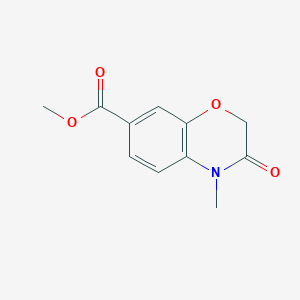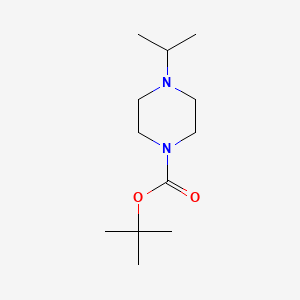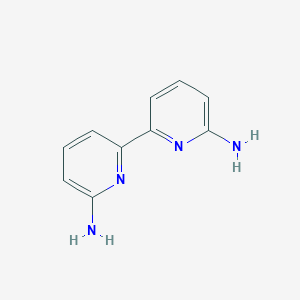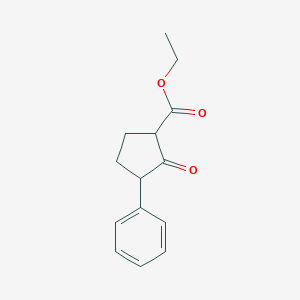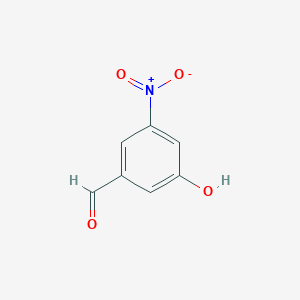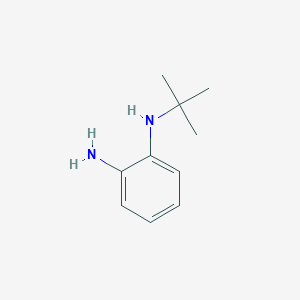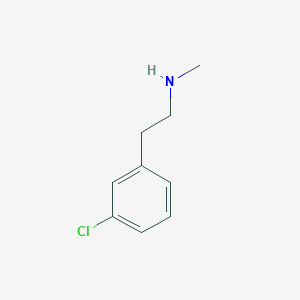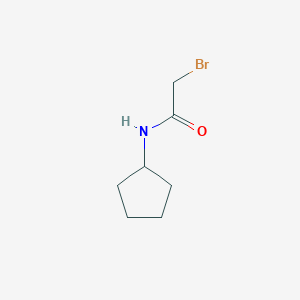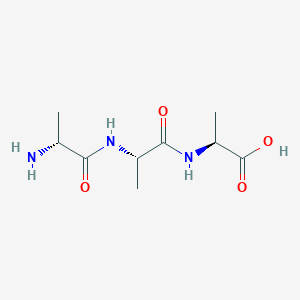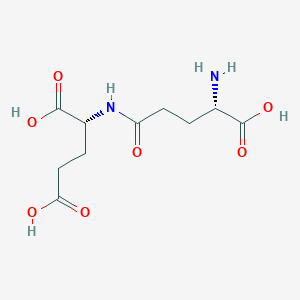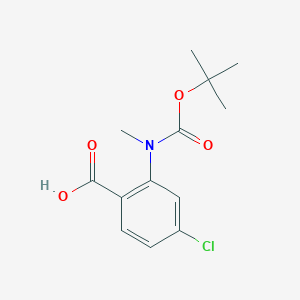
Acide n-Boc-n-méthyl-4-chloroanthranilique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Boc-n-methyl-4-chloroanthranilic acid: is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a chlorine atom attached to the anthranilic acid core .
Applications De Recherche Scientifique
Chemistry:
n-Boc-n-methyl-4-chloroanthranilic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology:
In biological research, n-Boc-n-methyl-4-chloroanthranilic acid is utilized in the study of enzyme-substrate interactions and protein modifications. It is often employed in the development of proteomics research tools .
Medicine:
Its structural features make it a valuable scaffold for drug discovery .
Industry:
In the industrial sector, n-Boc-n-methyl-4-chloroanthranilic acid is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of n-Boc-n-methyl-4-chloroanthranilic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-chloroanthranilic acid is protected using a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods:
While specific industrial production methods for n-Boc-n-methyl-4-chloroanthranilic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-Boc-n-methyl-4-chloroanthranilic acid can undergo oxidation reactions, typically involving the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Corresponding carboxylic acid derivatives
Reduction: Corresponding amine derivatives
Substitution: Various substituted anthranilic acid derivatives
Mécanisme D'action
The mechanism of action of n-Boc-n-methyl-4-chloroanthranilic acid is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its functional groups, including the Boc-protected amino group, the methyl group, and the chlorine atom . These interactions can lead to the formation of covalent bonds with target molecules, resulting in the modulation of their activity .
Comparaison Avec Des Composés Similaires
n-Boc-4-chloroanthranilic acid: Lacks the methyl group present in n-Boc-n-methyl-4-chloroanthranilic acid.
n-Boc-n-methyl-anthranilic acid: Lacks the chlorine atom present in n-Boc-n-methyl-4-chloroanthranilic acid.
n-Boc-anthranilic acid: Lacks both the methyl group and the chlorine atom present in n-Boc-n-methyl-4-chloroanthranilic acid.
Uniqueness:
n-Boc-n-methyl-4-chloroanthranilic acid is unique due to the presence of both the methyl group and the chlorine atom on the anthranilic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTUNTBYAAXKKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427444 |
Source


|
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-06-7 |
Source


|
| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

